molecular formula C84H171AlO3 B1605041 1-Octacosanol, aluminum salt CAS No. 67905-27-5

1-Octacosanol, aluminum salt

Cat. No.: B1605041
CAS No.: 67905-27-5
M. Wt: 1256.2 g/mol
InChI Key: WFYYEDFTTMWDQX-UHFFFAOYSA-N
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Description

1-Octacosanol, aluminum salt, is a coordination complex of aluminum and three octacosanol molecules. The parent compound, 1-octacosanol, is a long-chain fatty alcohol found in the epicuticular waxes of plants like wheat germ and various species of Eucalyptus . In research settings, octacosanol is of significant interest due to its broad spectrum of reported biological activities. Studies have explored its potential anti-fatigue, anti-inflammatory, antioxidant, and neuroprotective effects, making it a compound of interest for investigating metabolic and physiological processes . A primary focus of contemporary research involves overcoming the inherent lipophilicity and low aqueous solubility of octacosanol, which results in poor absorption and low bioavailability . The development of advanced delivery systems, such as oil-in-water nanoemulsions, has been shown to dramatically enhance the transmembrane transport efficiency and intestinal absorption of octacosanol in experimental models . The aluminum salt form of octacosanol may be of particular interest for investigations into novel formulations, material sciences, and specific catalytic or chemical synthesis applications where its altered physicochemical properties are advantageous. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

aluminum;octacosan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C28H57O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29;/h3*2-28H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYYEDFTTMWDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H171AlO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

557-61-9 (Parent)
Record name 1-Octacosanol, aluminum salt (3:1)
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DSSTOX Substance ID

DTXSID3028346
Record name 1-Octacosanol, aluminum salt
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Molecular Weight

1256.2 g/mol
Source PubChem
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CAS No.

67905-27-5
Record name 1-Octacosanol, aluminum salt (3:1)
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Record name 1-Octacosanol, aluminum salt (3:1)
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Record name 1-Octacosanol, aluminum salt
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Record name Aluminium tri(octacosanolate)
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Chemical Synthesis and Preparation Methodologies

Synthesis of 1-Octacosanol (B7804023) as a Precursor or Component

1-octacosanol can be obtained through various means, including traditional organic chemistry techniques, enzymatic pathways, and extraction from natural materials.

The Wittig reaction is a cornerstone in the synthetic preparation of 1-octacosanol, enabling the formation of the long carbon chain. scilit.comubm.roresearchgate.net A common strategy involves the reaction of an octadecyltriphenylphosphonium ylide with a suitable aldehyde, such as methyl 10-oxodecanoate. scilit.comubm.ro This key step constructs the carbon skeleton, which is then further modified to yield the final product. For instance, one method describes the synthesis starting from commercially available sebacic acid and stearyl alcohol. researchgate.net The process includes the preparation of 10-tert-butyl dimethyl silanyloxy decanal, which then undergoes a Wittig reaction with an octadecyl triphenylphosphonium bromide salt. researchgate.net

Following the carbon chain construction, hydrogenation is often employed to reduce any double bonds introduced during the synthesis. The reduction of a carbonyl group to a hydroxyl group is also a necessary step. For example, the product of the Wittig reaction can be treated with palladium on carbon (Pd/C) and hydrogen gas (H₂) to simultaneously hydrogenate a double bond and deprotect a silyl (B83357) ether, yielding 1-octacosanol in high yields. researchgate.net Another approach involves the lithium aluminum hydride reduction of an ester group to an alcohol, followed by hydrogenation of a double bond. ubm.ro The use of power ultrasound and microwave irradiation has been explored to enhance the efficiency of some synthetic steps. scilit.com

Table 1: Overview of Conventional Synthesis Methods for 1-Octacosanol

Method Key Reactants Key Steps Reference
Wittig Reaction Octadecyltriphenylphosphonium ylide, Methyl 10-oxodecanoate Wittig reaction, Reduction of ester and double bond scilit.comubm.ro
Wittig Reaction & Hydrogenation 10-tert-butyl dimethyl silanyloxy decanal, Octadecyl triphenylphosphonium bromide salt Wittig reaction, Simultaneous hydrogenation and deprotection researchgate.net

This table provides a summary of selected conventional organic synthesis routes for 1-octacosanol.

Enzymatic synthesis offers a milder and more selective alternative to conventional chemical methods. nih.gov Lipases, in particular, have been utilized for the synthesis of octacosanol (B124162) derivatives. A notable example is the synthesis of octacosanol lipoate, where 1-octacosanol is used as an acyl acceptor in a reaction catalyzed by Candida sp. 99-125 lipase. nih.govnih.gov This enzymatic esterification process has been shown to achieve high conversion rates under optimized conditions. nih.gov While this demonstrates the enzymatic modification of 1-octacosanol, the direct enzymatic synthesis of 1-octacosanol itself is less commonly reported.

1-Octacosanol is abundantly present in the epicuticular waxes of various plants. ubm.roimpactfactor.orgresearchgate.net Sugarcane (Saccharum officinarum) and rice bran are significant natural sources. ubm.roimpactfactor.orglongdom.org The extraction process typically involves the use of organic solvents. For instance, sugarcane press mud, a byproduct of sugar refining, can be treated to yield 1-octacosanol. impactfactor.orgutupub.fi

Common extraction methods include:

Soxhlet Extraction: This technique uses organic solvents like acetone (B3395972) to remove chlorophyll (B73375) and fats, followed by saponification with an alkali (e.g., sodium hydroxide) in ethanol (B145695) to break down wax esters. ubm.rolongdom.org The resulting unsaponifiable matter, which contains the fatty alcohols, is then extracted with a nonpolar solvent like petroleum ether. ubm.ro

Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (CO₂) is employed as a solvent, often in combination with a co-solvent like ethanol. ubm.routupub.fi This method is considered a "green" alternative to traditional solvent extraction. ubm.ro

Hot Ethanol Reflux: This method involves refluxing the raw material with hot ethanol to extract the waxes. utupub.fi Subsequent saponification can significantly increase the concentration of 1-octacosanol in the extract. utupub.fi

After extraction, purification is necessary to isolate 1-octacosanol from other long-chain alcohols and impurities. Techniques such as molecular distillation and crystallization are employed for this purpose. researchgate.netlongdom.org

Table 2: Natural Occurrence of 1-Octacosanol

Natural Source Extraction Method(s) Key Findings Reference
Sugarcane Wax Solvent Extraction, Supercritical Fluid Extraction, Hot Ethanol Reflux A major component of policosanol from sugarcane wax. ubm.roimpactfactor.org Extraction from filter mud is a viable source. utupub.fi ubm.roimpactfactor.orgutupub.fi
Rice Bran Wax Solvent Extraction, Molecular Distillation Contains a mixture of policosanols, with 1-octacosanol as a constituent. ubm.rolongdom.org ubm.rolongdom.org

This table highlights some of the primary natural sources from which 1-octacosanol is extracted.

Preparation of 1-Octacosanol, Aluminum Salt (if a discrete compound/complex)

The formation of this compound involves the reaction of 1-octacosanol with an aluminum source. This results in a metal alkoxide complex. ontosight.aiepa.gov

The synthesis of aluminum alkoxides can be achieved through the direct reaction of aluminum metal with an alcohol. google.comosti.gov For less reactive, long-chain alcohols, a catalyst may be necessary to facilitate the reaction. osti.gov One general procedure involves heating a mixture of aluminum, the alcohol, and a catalyst such as mercuric chloride or iodine. osti.govepa.gov The reaction proceeds with the liberation of hydrogen gas. osti.gov The general equation for this reaction is:

Al + 3 R-OH → Al(OR)₃ + 3/2 H₂

Where R represents the long alkyl chain of the alcohol. The aluminum alkoxides formed from long-chain alcohols are expected to be less soluble in common solvents due to the hydrophobic nature of the long carbon chains. epa.gov

The compound "this compound" is described as a complex where three molecules of 1-octacosanol are bound to a single aluminum ion, often denoted as a 3:1 complex. ontosight.ai This structure is consistent with the trivalent nature of aluminum. The formation of this complex would follow the general principles of aluminum alkoxide synthesis. The long hydrocarbon chains of the 1-octacosanol molecules impart hydrophobic characteristics to the complex, while the aluminum center introduces a reactive site. ontosight.ai Detailed mechanistic studies specifically on the formation of the aluminum-octacosanol complex are not extensively documented in publicly available literature, but the principles of aluminum alkoxide formation provide a clear theoretical basis for its synthesis.

Formulation and Material Science Approaches involving 1-Octacosanol and Aluminum Salts

The integration of 1-octacosanol, a long-chain fatty alcohol, with aluminum compounds has led to investigations into various formulation and material science applications. These efforts aim to harness the unique properties of both substances, leading to novel materials with enhanced characteristics. Research has explored nano-encapsulation for improved bioavailability, the dynamics of aluminum salt formation, and the engineering of advanced composite materials.

Nano-Encapsulation and Dispersal Techniques for 1-Octacosanol with Polymeric Carriers (e.g., for solubility enhancement or controlled release of 1-octacosanol)

The poor water solubility of 1-octacosanol is a significant limitation for its application in various fields. mdpi.com To overcome this, nano-encapsulation has emerged as a key strategy to enhance its solubility, stability, and achieve controlled release. mdpi.comimpactfactor.org This involves entrapping 1-octacosanol within a protective matrix of polymeric carriers.

Research Findings:

Studies have successfully developed nano-encapsulated 1-octacosanol using techniques like spray drying and nano-emulsion formation. impactfactor.orgresearcher.liferesearchgate.net In one such study, an oil-in-water nano-emulsion was prepared and then converted into a free-flowing powder via spray drying. impactfactor.org This research utilized various hydrophilic polymers, including Hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and octenyl succinate (B1194679) starches (OCC), often in combination, to act as the encapsulating wall material. impactfactor.orgresearchgate.net The use of two polymers in a 1:1 combination, particularly HPMC and OCC, was found to be more effective than a single polymer carrier. impactfactor.org

Characterization of these nano-encapsulated powders confirmed a significant change in the physical state of 1-octacosanol. X-ray diffraction (XRD) analysis showed a transformation from its natural crystalline state to a more amorphous form within the polymer matrix, which is indicative of successful monomolecular dissemination and entrapment. impactfactor.orgresearcher.liferesearchgate.net Differential Scanning Calorimetry (DSC) showed slight shifts in melting peaks between pure and encapsulated 1-octacosanol, but no significant changes in enthalpy, suggesting the compound's structure remained intact during encapsulation. impactfactor.orgresearcher.liferesearchgate.net Fourier-transform infrared spectroscopy (FTIR) analyses confirmed the absence of chemical interactions between 1-octacosanol and the polymers, indicating a physical encapsulation process. impactfactor.orgresearcher.life

The resulting nano-formulations exhibit significantly improved water solubility and can be designed for sustained release. mdpi.com For instance, one optimized formulation (F15) using a combination of HPMC and OCC achieved an encapsulation efficiency of 96.76% with an average particle size of 720.9 nm and a zeta potential of -24.5 mV, indicating a stable nano-emulsion. researcher.liferesearchgate.net Another study developed a nanoemulsion with an even smaller average droplet size of approximately 30 nm, which showed excellent stability for 60 days at room temperature. nih.govcolab.ws These encapsulation techniques provide a viable pathway for creating novel materials and functional food applications by improving the delivery and performance of 1-octacosanol. mdpi.comimpactfactor.org

Co-precipitation and Adsorption Dynamics of 1-Octacosanol onto Aluminum Salt Matrices

The compound "this compound" is chemically classified as an aluminum alkoxide. epa.gov It is formed through the reaction of three molecules of 1-octacosanol with one aluminum ion, resulting in a 3:1 molar ratio complex. ontosight.ai This structure combines the hydrophobic long hydrocarbon chains of 1-octacosanol with the reactivity of the aluminum ion. ontosight.ai

The primary dynamic associated with this and other aluminum alkoxides is their behavior in the presence of water. Upon contact with water, aluminum alkoxides rapidly hydrolyze, breaking down into their constituent components: the corresponding alcohol (in this case, 1-octacosanol) and alumina (B75360) (aluminum oxide). epa.gov This hydrolysis represents the most significant interaction and can be viewed as a form of desorption or release mechanism, where the alcohol is freed from the aluminum salt matrix.

The formation of the aluminum salt itself can be considered a type of precipitation or complexation reaction. One general method for preparing aluminum alkoxides involves heating a mixture of aluminum, the corresponding alcohol (e.g., isopropyl alcohol), and a catalyst like mercuric chloride. epa.gov

While the term "adsorption" often refers to the binding of a molecule onto a surface, in this context, the 1-octacosanol is an integral part of the salt's molecular structure. ontosight.ai However, the principles of physical adsorption, which involve intermolecular forces like ionic interactions, hydrogen bonding, and hydrophobic interactions, are relevant to the encapsulation strategies discussed previously. mdpi.comfrontiersin.org For instance, in polyelectrolyte complexes used for encapsulation, charged functional groups can capture and entrap molecules. frontiersin.org In the case of 1-octacosanol aluminum salt, the bond is a more defined chemical linkage within the salt molecule itself rather than a surface adsorption phenomenon. ontosight.ai

Engineering of Composite Materials incorporating Aluminum and 1-Octacosanol

The development of composite materials, particularly those with a metal matrix, is a burgeoning field in material science aimed at creating high-performance materials for various industries, including aerospace and automotive. mdpi.come3s-conferences.orgresearchgate.net Aluminum and its alloys are frequently used as the matrix material due to their favorable properties like low density, good mechanical strength, and corrosion resistance. mdpi.com

Research into aluminum matrix composites (AMCs) involves reinforcing the aluminum base with a variety of materials to enhance specific properties. e3s-conferences.org

Examples of Reinforcements in Aluminum Composites:

Ceramic Particles: Materials like silicon carbide (SiC) and alumina (Al2O3) are incorporated to improve the strength-to-weight ratio, tensile strength, and compressive strength. e3s-conferences.org

Nanoparticles: Studies have fabricated organic-inorganic composites by embedding aluminum nanoparticles into a polymer matrix (acrylonitrile butadiene styrene, ABS) to enhance thermal and mechanical properties. mdpi.com

Industrial and Agricultural Byproducts: In a novel approach, eggshell and bagasse ash have been used as reinforcement in aluminum alloys via stir casting, leading to significant improvements in tensile strength, hardness, and fatigue strength. e3s-conferences.org

These composites are typically fabricated using methods such as stir casting or additive manufacturing techniques like wire arc additive manufacturing (WAAM). e3s-conferences.orgmdpi.com While there is extensive research on enhancing aluminum alloys with various reinforcements, literature detailing the specific engineering of composite materials that incorporate both an aluminum matrix and 1-octacosanol as a distinct reinforcing phase or component is not widely available. A patent document mentions 1-octacosanol in the context of a final composite material but does not provide specific details on its role or the engineering process. googleapis.com The primary focus of material science research involving 1-octacosanol has been on its encapsulation for solubility and controlled release, rather than its integration as a structural component within a metallic composite. mdpi.comimpactfactor.org

Structural Elucidation and Physicochemical Characterization

The characterization of 1-Octacosanol (B7804023), aluminum salt, a type of aluminum alkoxide, relies on a suite of advanced analytical techniques. Due to the tendency of aluminum alkoxides to form oligomeric structures, where multiple aluminum centers are bridged by alkoxide groups, a multi-faceted analytical approach is essential for a complete understanding. acs.orgnih.gov These compounds are often sensitive to air and moisture, adding complexity to their analysis. acs.org

Spectroscopic Analysis of 1-Octacosanol, Aluminum Salt and Related Entities

Spectroscopy is fundamental to understanding the molecular structure and bonding within this compound. Various spectroscopic methods provide complementary information about the aluminum coordination environment, the nature of the organic ligand, and the interactions between them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of aluminum alkoxides. acs.org Solid-state NMR techniques, in particular, are crucial for characterizing these compounds, which are often oligomeric or polymeric in nature. acs.orgnih.gov

High-resolution 27Al magic-angle spinning (MAS) NMR experiments can distinguish aluminum atoms in different coordination environments. acs.orgnih.gov Aluminum in alkoxides can exist in four-, five-, and six-coordinate states, and the large resonance line width in 27Al NMR spectra is often indicative of the molecular symmetry around the aluminum nucleus. capes.gov.braip.org For example, in aluminum alkoxide aggregates, aluminum centers can have coordination numbers varying from four to six, with bond angles showing considerable distortion from regular geometry. nih.gov The chemical shifts in 27Al NMR are sensitive to this coordination, allowing for the identification of terminal and bridging alkoxide groups. acs.orgaip.org

13C NMR, often used in conjunction with 1H NMR, helps to resolve the different carbon species within the octacosanol (B124162) ligand. acs.orgnih.gov For the parent 1-octacosanol molecule, 13C NMR in CDCl₃ shows characteristic shifts, such as a peak around 63.13 ppm for the carbon attached to the hydroxyl group (C1) and a dense signal region around 29.71 ppm for the long methylene (B1212753) chain. nih.gov

Advanced techniques like 13C-{27Al} Transfer of Population in Double-Resonance (TRAPDOR) NMR can be employed to probe Al-C dipolar interactions. acs.orgnih.gov This helps to distinguish between terminal and bridging alkoxide ligands in the crystallographic structures, providing insight into the oligomeric nature of the compound. acs.orgnih.gov For instance, studies on aluminum isopropoxide have confirmed a tetrameric structure, while aluminum tertiary-butoxide exists as a dimer. acs.org The analysis of related aluminum α-alkoxy ester complexes using 27Al NMR revealed the existence of both four- and five-coordinate aluminum centers in solution, indicating a dynamic equilibrium. rsc.org

Table 1: Representative NMR Data for Aluminum Alkoxides and Related Compounds

NucleusCompound TypeTechniqueTypical Chemical Shift (ppm)Information ObtainedReference
27Al Aluminum IsopropoxideMAS NMR30-70Distinguishes tetrahedral and octahedral Al sites acs.org
27Al Aluminum AlkoxidesSolution NMR25-70Indicates four- and five-coordinate Al centers rsc.org
13C Aluminum IsopropoxideCPMAS NMR63.4, 66.1Resolves different secondary carbon types in the structure acs.org
13C 1-OctacosanolSolution NMR63.13 (C-OH), ~29.7 (chain CH₂)Identifies carbon atoms in the long-chain alcohol nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups and understanding bonding in this compound. The FTIR spectrum provides information on the vibrations of the Al-O bonds and the organic ligand. cas.czoptica.org

In the FTIR spectrum of the parent 1-octacosanol, a characteristic broad peak for the O-H stretching vibration of the alcohol group is typically observed in the range of 3200-3400 cm⁻¹. impactfactor.org Upon formation of the aluminum salt, this O-H band would diminish or disappear, and new bands corresponding to Al-O stretching vibrations would appear.

For related aluminum compounds, such as those derived from sol-gel processes, absorption bands for Al-O-Al bonds are found in the 400-800 cm⁻¹ region. researchgate.netmetall-mater-eng.com The presence of Al-O-C bonds, as would be expected in this compound, can be identified by bands typically appearing in the 1100-1650 cm⁻¹ region. researchgate.net Studies on aluminum stearates, which are structurally similar fatty acid salts, show that heating can alter the carboxylate coordination bonds and weaken the Al-O-Al bond, changes that are observable by FTIR. optica.org The formation of carboxylate reaction products from fatty alcohols on aluminum surfaces has also been confirmed using FTIR. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for 1-Octacosanol and Related Aluminum Compounds

Wavenumber (cm⁻¹)VibrationCompound TypeSignificanceReference
3200-3400 O-H stretch1-OctacosanolPresence of hydroxyl group impactfactor.org
2800-3000 C-H stretch1-OctacosanolAliphatic chains impactfactor.org
1100-1650 Al-O-C stretchAluminum HybridsFormation of alkoxide bond researchgate.net
400-800 Al-O-Al / Al-O stretchAlumina (B75360), Aluminum AlkoxidesMetal-oxygen framework researchgate.netmetall-mater-eng.com

Mass spectrometry (MS) is an essential tool for determining the molecular weight and analyzing the fragmentation patterns of aluminum alkoxides and their parent alcohols. nih.gov Given the low volatility of 1-Octacosanol and its aluminum salt, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may require derivatization, while other methods are better suited. researchgate.net

The parent molecule, 1-octacosanol, has a molecular weight of 410.8 g/mol . nih.gov GC-MS data is available for 1-octacosanol and is used in its quantification. impactfactor.org Predicted LC-MS/MS spectra for 1-octacosanol are also available, providing expected fragmentation patterns. hmdb.ca

For aluminum alkoxides, MS techniques like Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) have been successfully used to characterize their tendency to form clusters and oligomers in the gas phase. nih.govresearchgate.net Static Secondary Ion Mass Spectrometry (SIMS) has been used to study the interaction of long-chain fatty alcohols with aluminum surfaces. researchgate.netsurfacesciencewestern.com These studies show that the O-H bond of the alcohol breaks upon adsorption, forming an adsorbed alkoxide. surfacesciencewestern.com Furthermore, SIMS analysis can detect molecular ions corresponding to the organic molecule attached to an aluminum oxide fragment (e.g., AlO⁻), confirming the interaction between the alcohol and the metal surface. researchgate.netsurfacesciencewestern.com

While NMR, FTIR, and MS are the primary spectroscopic tools, other techniques like Ultraviolet-Visible (UV-Vis) and Raman spectroscopy can provide additional information.

UV-Vis spectroscopy is used to study electronic transitions. Saturated long-chain alcohols and their simple aluminum salts are not expected to show significant absorption in the UV-Vis range. However, this technique is useful for characterizing resulting oxide materials. For instance, UV-Vis absorbance of alumina (Al₂O₃) nanoparticles synthesized from aluminum precursors can be used to determine the material's bandgap energy. usb.ac.ir

Raman spectroscopy measures vibrational modes and is complementary to FTIR. While FTIR is more sensitive to polar functional groups, Raman is better for non-polar bonds. It could potentially be used to study the long hydrocarbon backbone of the octacosanol ligand and the symmetric Al-O vibrations in oligomeric structures.

Solid-State Characterization

The solid-state properties of this compound, such as its crystallinity and crystal structure, are critical to understanding its behavior as a material.

X-Ray Diffraction (XRD) is the principal technique for analyzing the crystalline structure of materials. cas.cz For this compound, XRD can determine whether the material is amorphous or crystalline, identify different crystalline phases (polymorphism), and in the case of a single crystal, determine the precise atomic arrangement. impactfactor.orgresearchgate.net

Single-crystal X-ray diffraction has been instrumental in determining the complex molecular structures of several aluminum alkoxide clusters. nih.govrsc.org These studies have revealed dinuclear, trinuclear, and even decanuclear aluminum-oxygen cores, with aluminum centers exhibiting various coordination numbers from four to six. nih.gov This highlights the tendency of aluminum alkoxides to form large, complex aggregates, a behavior that is likely shared by this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Formulation Stability (e.g., encapsulation)

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to study the thermal properties of materials, such as melting points and phase transitions. For this compound, DSC can provide insights into its thermal stability and behavior within various formulations.

Research on pure 1-octacosanol shows a melting onset temperature between 57.55°C and 78.49°C, with a peak at 81.27°C. impactfactor.orgresearchgate.net When encapsulated, these values may shift, indicating interactions between the alcohol and the encapsulating material. For instance, an encapsulated form of 1-octacosanol showed a slightly lower onset (56.02°C to 75.37°C) and peak (58.18°C to 79.25°C), suggesting some modification of its crystalline structure without altering the molecule's enthalpy. impactfactor.orgresearchgate.net

The thermal behavior of aluminum salts, in general, is complex. DSC measurements of other aluminum salts, like those of long-chain carboxylic acids, have been used to characterize their phase transitions. googleapis.com Similarly, for this compound, DSC would be instrumental in determining its melting behavior and the stability of formulations, particularly in applications like encapsulation where thermal processing is involved. ontosight.ai The technique allows for the precise measurement of heat flow associated with transitions, which is vital for quality control and formulation development. nih.gov

Table 1: Illustrative DSC Data for 1-Octacosanol and its Formulations

SampleOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (J/g)
Pure 1-Octacosanol82.384.1235
Encapsulated 1-Octacosanol79.582.0210
This compound (Hypothetical)95.298.5250

Scanning Electron Microscopy (SEM) for Morphological Studies of Formulations or Precipitates

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a micro or nano-scale. improvedpharma.com For this compound, SEM can be used to study the morphology of its precipitates or its structure within various formulations.

Studies on encapsulated 1-octacosanol have utilized SEM to examine the surface structure of the resulting powder particles. impactfactor.org These analyses reveal details about particle size, shape, and the effectiveness of the encapsulation process. For instance, SEM images can show whether the particles are spherical, aggregated, or have a smooth or rough surface, which influences properties like flowability and dissolution. impactfactor.org In the context of this compound, SEM would be invaluable for characterizing its solid-state form, such as crystalline structure or amorphous precipitates. improvedpharma.com This morphological information is critical for understanding how the material will behave in applications ranging from industrial additives to advanced materials. ontosight.ai

Table 2: Morphological Characteristics Observable by SEM

FeatureDescriptionImportance
Particle Size The average diameter of the particles.Affects dissolution rate, bioavailability, and processability.
Particle Shape The geometric form of the particles (e.g., spherical, irregular).Influences packing density, flow properties, and surface area.
Surface Topography The smoothness or roughness of the particle surface.Impacts adhesion, friction, and interaction with other substances.
Aggregation The extent to which particles clump together.Affects powder flow, dispersibility, and uniformity.

Surface Chemistry and Interfacial Phenomena

The surface properties of this compound are dictated by the interplay between the long hydrophobic alkyl chains and the polar aluminum-oxygen head group. This amphiphilic character governs its behavior at interfaces.

Zeta Potential Analysis for Colloidal Stability and Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. nanocomposix.com For dispersions of this compound, zeta potential analysis would predict the long-term stability of suspensions.

Generally, particles with zeta potentials greater than ±30 mV are considered to have sufficient mutual repulsion to be stable. researchgate.net The surface charge, and thus the zeta potential, of aluminum-containing colloids is highly dependent on the pH of the surrounding medium. nanocomposix.com For instance, aluminum hydroxide (B78521) precipitates can have an isoelectric point (the pH at which the zeta potential is zero) around pH 9. researchgate.net Below this pH, the particles would carry a positive charge, and above it, a negative charge. In a study of nano-encapsulated 1-octacosanol, the zeta potential was found to be between -23.3 mV and -24.5 mV, indicating incipient instability. impactfactor.orgresearchgate.net For this compound, the zeta potential would be influenced by the hydrolysis of the aluminum ion and the adsorption of ions from the solution, making its measurement critical for controlling the stability of any colloidal formulation. researchgate.net

Table 3: General Interpretation of Zeta Potential Values for Colloidal Stability

Zeta Potential (mV)Colloidal Stability
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
More than ±61Excellent stability

Adsorption Kinetics and Thermodynamics on Aluminum Surfaces

The adsorption of long-chain alcohols onto aluminum surfaces is a complex process influenced by factors like chain length and steric hindrance. researchgate.net The interaction typically involves the alcohol's hydroxyl group with the oxidized aluminum surface. researchgate.net

Interaction with Membrane Lipids and Lipid Rafts (in in vitro or model systems)

The interaction of long-chain alcohols with lipid membranes is an area of significant research. 1-Octacosanol itself has been studied for its effects on lipid metabolism. nih.govmdpi.com While direct studies on the aluminum salt's interaction with lipid rafts are scarce, the behavior of 1-octacosanol provides a foundation for understanding these potential interactions.

Long-chain alcohols can incorporate into the lipid bilayer of cell membranes, altering their fluidity and organization. This interaction can influence the function of membrane-bound proteins and signaling pathways. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, and the incorporation of amphiphilic molecules like this compound, could potentially disrupt or modify these domains. The long hydrophobic chain of octacosanol would likely embed within the hydrophobic core of the lipid bilayer, while the aluminum salt headgroup would reside near the polar headgroups of the phospholipids. This interaction could have implications for cellular processes, although this remains a topic for further investigation.

Mechanistic Research and in Vitro/in Vivo Non Human Biological Interactions

Fundamental Mechanisms of Aluminum-Mediated Cellular Responses

Aluminum salts, widely recognized for their use as adjuvants in vaccines, elicit a range of cellular responses that are foundational to their immunomodulatory effects. These responses are initiated through direct interactions with immune cells, leading to the activation of specific intracellular pathways.

A significant body of in vitro research has demonstrated that aluminum salts are potent activators of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome in immune cells such as macrophages and dendritic cells. nih.govnih.govnih.gov This activation is a critical step in initiating an inflammatory response. The process begins with the phagocytosis of aluminum salt particles by these cells. nih.gov Following internalization, the particles lead to the destabilization and rupture of lysosomes, releasing their contents, including cathepsin B, into the cytoplasm. nih.govabmole.com This lysosomal disruption is a key trigger for the assembly and activation of the NLRP3 inflammasome complex. nih.govnih.gov Once activated, the inflammasome leads to the cleavage and maturation of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms, IL-1β and IL-18, which are then secreted from the cell. nih.govabmole.com This cytokine release is a hallmark of the inflammatory response induced by aluminum salts.

Cell Model Aluminum Salt Key Outcome Reference
Murine MacrophagesAlumNLRP3-dependent IL-1β secretion nih.gov
Human and Murine CellsAlum based adjuvantsActivation of NLRP3 inflammasome and caspase-1 abmole.com
Bovine Peripheral Blood Mononuclear CellsAlumIL-1β secretion via NLRP3 inflammasome abmole.com

The initial and essential interaction between aluminum salts and immune cells is phagocytosis, the process by which cells engulf large particles. mdpi.com In vitro studies using macrophage cell lines have shown that these cells readily internalize aluminum hydroxide (B78521) particles. nih.gov This uptake is an active process involving the extension of cellular protrusions, known as filopodia, which interact with and enclose the aluminum particles. nih.gov Once inside the cell, the aluminum-containing particles are enclosed within a phagosome. The subsequent intracellular trafficking can lead to the fusion of the phagosome with lysosomes, forming a phagolysosome. nih.gov It is within this acidic compartment that the destabilization mentioned in the previous section occurs, initiating downstream inflammatory signaling. The particulate nature of aluminum adjuvants is considered crucial for facilitating this phagocytic uptake and subsequent antigen presentation by immune cells. nih.gov

Cell Type Particle Type Observation Reference
Macrophages (RAW, U-937)Aluminum oxy-hydroxide (AlOOH)Capture and internalization of adjuvant particles nih.gov
Antigen Presenting Cells (APCs)Aluminum adjuvantPhagocytosis leading to lysosomal and mitochondrial activation mdpi.com

Beyond inflammasome activation, aluminum adjuvants modulate other critical signaling pathways within immune cells. Research has shown that aluminum salts can directly interact with lipid rafts in the cell membrane of dendritic cells. nih.gov This interaction can trigger the activation of spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3-kinase) signaling pathways. nih.govmicrobiologyresearch.org The activation of the Syk-NFAT (Nuclear Factor of Activated T-cells) pathway in dendritic cells has been shown to be essential for the optimal sterile immunity elicited by alum adjuvants. nih.govscispace.com This pathway is initiated by the phagocytosis of alum, leading to Src and Syk kinase activation, which in turn causes calcium mobilization and activation of NFAT. nih.govscispace.com The PI3-kinase pathway is also implicated in the cellular response to aluminum adjuvants; however, some studies suggest that alum may promote PI3-kinase signaling that leads to the inhibition of IL-12, a cytokine important for Th1 responses. nih.gov Furthermore, aluminum exposure has been demonstrated in neurotoxicity studies to abnormally activate the PI3K/Akt/mTOR signaling pathway. researchgate.netnih.gov

Signaling Pathway Cell Type Effect of Aluminum Salt Reference
Syk-NFAT-IL-2Dendritic CellsActivation leading to IL-2 production nih.govscispace.com
PI3-KinaseDendritic CellsActivation, potential inhibition of IL-12 secretion nih.gov
PI3K/Akt/mTORRat Hippocampal Neurons, PC12 CellsAbnormal activation, linked to neurotoxicity researchgate.netnih.gov

Role of 1-Octacosanol (B7804023) in Modulating Biochemical Pathways (excluding human physiological outcomes)

1-Octacosanol, a long-chain fatty alcohol, is the other component of the subject compound and has been studied for its own distinct biochemical properties, primarily in non-human contexts.

1-Octacosanol has demonstrated notable antioxidant properties in a variety of in vitro chemical and biochemical assays. microbiologyresearch.orgscispace.com Its ability to scavenge free radicals is a key aspect of this activity. microbiologyresearch.org Studies have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay, reducing power assays, metal chelation activity tests, and inhibition of lipid peroxidation. microbiologyresearch.orgscispace.com The antioxidant capacity of 1-octacosanol is often concentration-dependent, with higher concentrations generally exhibiting greater activity. scispace.com The primary mechanism behind its radical scavenging ability is attributed to the hydrogen-donating capacity of its hydroxyl group. scispace.com

Assay Type Concentration Range of 1-Octacosanol Observation Reference
DPPH Radical Scavenging0.01 mg/ml to 1.0 mg/mlIncreased scavenging with higher concentration scispace.com
Reducing Activity0.01 mg/ml to 1.0 mg/mlPotent reducing activity, concentration-dependent scispace.com
Metal Chelation Activity0.01 mg/ml to 1.0 mg/mlHighest activity observed at 0.5 mg/ml scispace.com
Inhibition of Lipid Peroxidation0.01 mg/ml to 1.0 mg/mlEffective inhibition, maximal at 1.0 mg/ml scispace.com

In non-human in vivo and in vitro models, 1-octacosanol has been shown to interact with and modulate key enzyme systems and metabolic pathways, particularly those involved in lipid metabolism. A significant area of research has been its effect on cholesterol synthesis. researchgate.net Studies in mice have shown that 1-octacosanol and its esterified forms can inhibit both fatty acid and cholesterol synthesis. researchgate.net The proposed mechanism for this inhibition involves the modulation of the Sirtuin 1/AMP-activated protein kinase (SIRT1/AMPK) signaling pathway, which in turn downregulates the sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN). researchgate.net Furthermore, 1-octacosanol has been found to reduce the levels of sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor in cholesterol synthesis, and the low-density lipoprotein receptor (LDL-R). researchgate.net In vitro studies using human fibroblasts and in vivo studies in rats and monkeys have shown that 1-octacosanol is metabolized to octacosanoic acid and is integrated into fatty acid metabolism, potentially undergoing beta-oxidation.

Metabolic Pathway Model System Effect of 1-Octacosanol Key Mediators Reference
Cholesterol SynthesisC57BL/6J MiceInhibitionSREBP-2, HMGCS1, HMGCR
Fatty Acid SynthesisC57BL/6J MiceInhibitionSIRT1/AMPK/SREBP-1c, FASN researchgate.net
Fatty Acid MetabolismHuman Fibroblasts, Rats, MonkeysMetabolized to octacosanoic acid, linked to beta-oxidation-

Synergistic or Antagonistic Effects in Binary Systems

An extensive review of scientific literature and chemical databases reveals a significant gap in the research pertaining to the synergistic or antagonistic effects of 1-Octacosanol, aluminum salt in binary systems. Currently, there are no specific studies available that investigate the combined effects of this compound with other substances.

There is no available research detailing the physicochemical basis of combined effects for this compound. Scientific inquiry into how this specific compound interacts with other agents at a physicochemical level has not been published. As such, there is no data to present on this topic.

Specific studies on the impact of this compound on the stability and presentation of biomolecules, such as protein adsorption, have not been identified in the existing scientific literature. Consequently, there are no detailed research findings or data tables to report for this subsection.

Advanced Analytical Methodologies and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1-octacosanol (B7804023) from related impurities and for its precise quantification. As the aluminum salt itself is not directly volatile or readily soluble in common chromatographic mobile phases, analysis typically requires a sample preparation step, such as acidic or alkaline hydrolysis (saponification), to liberate the free 1-octacosanol from the salt. gerli.comresearchgate.net

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity of the 1-octacosanol component. After hydrolysis of the aluminum salt and extraction of the alcohol, GC can effectively separate 1-octacosanol from other long-chain alcohols (e.g., 1-hexacosanol, 1-triacontanol) that may be present as impurities from the raw material source. scirp.orgresearchgate.net

The purity is determined by comparing the peak area of 1-octacosanol to the total area of all eluted peaks. For enhanced accuracy, especially at low concentrations, derivatization of the alcohol to a more volatile trimethylsilyl (B98337) (TMS) ether or pentafluorobenzoyl ester can be employed. gerli.comnih.gov GC-MS provides definitive identification of the components based on their mass spectra, confirming the identity of the primary alcohol and characterizing any related impurities. scirp.org Non-derivatization GC methods have also been developed, simplifying the analytical process. scirp.org

Table 1: Illustrative GC Parameters for 1-Octacosanol Analysis (Post-Hydrolysis)

Parameter Condition Source(s)
Column DB-35MS or HP-5MS (30 m x 0.25-0.32 mm, 0.25 µm film) scirp.org
Injector Splitless mode, 320°C scirp.org
Carrier Gas Helium or Hydrogen scirp.org
Oven Program Initial 200°C, ramp to 310°C scirp.org
Detector FID at 340°C or MS scirp.org
Derivatization Optional: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) gerli.com

High-Performance Liquid Chromatography (HPLC) offers an alternative method for the quantitative analysis of 1-octacosanol. A significant challenge is that long-chain fatty alcohols lack a strong chromophore, making detection by standard UV-Vis detectors difficult. To overcome this, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the alcohol. gerli.com For instance, reagents can be used to form highly fluorescent ester derivatives that can be separated using normal-phase HPLC and detected with high sensitivity. gerli.comacs.org

Reversed-phase HPLC (RP-HPLC) can also be used, particularly for separating derivatized alcohols. While GC is often preferred for fatty alcohol profiles, HPLC is a valuable tool, especially when dealing with non-volatile derivatives or when GC instrumentation is not available. hplc.eu

Table 2: Exemplary HPLC Conditions for Derivatized Long-Chain Alcohols

Parameter Condition Source(s)
Column Silica Normal-Phase or C18 Reversed-Phase gerli.comhplc.eu
Mobile Phase Varies by column type (e.g., Hexane/Ethanol (B145695) for NP, Acetonitrile/Water for RP) gerli.comhplc.eu
Flow Rate 1.0 - 1.5 mL/min gerli.com
Detector Fluorescence or UV-Vis (dependent on derivatizing agent) gerli.com
Derivatization Required for sensitive detection (e.g., Bodipy FL, Carbazole-9-carbonyl chloride) gerli.com

Spectroscopic Quantification and Trace Analysis

Spectroscopic techniques are indispensable for both structural confirmation and quantitative analysis of the salt's components. These methods can analyze the intact salt for certain features or quantify the elemental and organic portions after appropriate sample preparation.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a rapid and non-destructive technique used to confirm the formation of the aluminum salt and identify its key functional groups. The formation of 1-Octacosanol, aluminum salt from 1-octacosanol is characterized by the disappearance or significant reduction of the broad O-H stretching band of the alcohol (typically around 3300 cm⁻¹) and the appearance of characteristic Al-O stretching vibrations in the lower frequency region (e.g., 400-700 cm⁻¹). researchgate.netmdpi.com This allows for qualitative verification of the product and can be adapted for quantitative purposes in quality control, similar to methods used for other metal salts like aluminum stearate in lubricating greases. nlgi.org

Atomic Absorption Spectroscopy (AAS) : For the precise quantification of the aluminum content, a critical quality control parameter, furnace AAS is a highly suitable method. cdnsciencepub.com The technique is extremely sensitive for detecting metals and can determine the aluminum concentration at trace levels. Analysis requires the digestion of the salt to bring the aluminum into an aqueous solution. The accuracy of AAS can be affected by matrix interferences, which can be mitigated through the use of matrix modifiers or by employing high-resolution continuum source AAS (HR-CS AAS) for complex samples. ufba.br

Isotopic Ratio Mass Spectrometry for Origin Discrimination and Authenticity Assessment

The origin of the 1-octacosanol used to produce the aluminum salt is a key factor in its quality and commercial value. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a sophisticated technique used to determine the authenticity of the natural source material. nih.gov This method measures the stable carbon isotope ratio (¹³C/¹²C), expressed as a delta value (δ¹³C). nih.gov

During photosynthesis, plants incorporate carbon via different metabolic pathways. Most plants, including rice and wheat, are C3 plants, while others like sugar cane and corn are C4 plants. These pathways result in distinct ¹³C/¹²C ratios in the plant's organic compounds. nih.gov By measuring the δ¹³C value of the 1-octacosanol moiety, it is possible to distinguish whether it was derived from a C4 plant (e.g., sugar cane wax, a common source) or a C3 plant, and to differentiate it from synthetically produced 1-octacosanol. nih.govresearchgate.net

Table 3: Typical δ¹³C Values for C3 and C4 Plant-Derived Compounds

Plant Type Photosynthetic Pathway Typical δ¹³C Range (‰ vs. V-PDB) Example Sources
C3 Plants Calvin Cycle -24 to -34 Wheat, Rice, Peanut
C4 Plants Hatch-Slack -10 to -15 Sugar Cane, Corn

Note: Values are general and can vary. Source: nih.gov

Method Development for Analysis in Complex Matrices (excluding human biological fluids)

This compound may be used as an additive in various industrial products, such as lubricants, greases, polymers, or coatings. mdpi.comresearchgate.net Analyzing the compound in these complex matrices requires robust method development focused on sample preparation to effectively isolate the analyte from interfering substances.

The analytical approach typically involves an initial extraction step using an appropriate organic solvent to dissolve the product. This is often followed by saponification, where a strong base is used to break the Al-O ester-like bond, precipitating aluminum hydroxide (B78521) and releasing the free 1-octacosanol into the solution. rsc.org A subsequent liquid-liquid extraction can then separate the alcohol into a non-polar solvent for cleanup and final analysis by GC or HPLC. rsc.org For polymer matrices, methods developed for analyzing other metal salts, such as aluminum stearate, can be adapted. This may involve dissolving the polymer and treating the sample with an acid (e.g., hydrochloric acid in methanol) to convert the salt into free 1-octacosanol and a soluble aluminum salt, followed by chromatographic analysis. google.com The key to accurate analysis in complex matrices is the efficiency and reproducibility of these extraction and hydrolysis steps to ensure complete recovery of the 1-octacosanol component.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations of 1-Octacosanol-Aluminum Interactions

A typical MD simulation setup would involve the construction of a simulation box containing one or more molecules of 1-octacosanol (B7804023), aluminum salt, solvated in a chosen medium. The interactions between atoms would be described by a force field, a set of parameters that define the potential energy of the system. For a complex involving a metal ion like aluminum, specialized force fields or parameterization would be necessary to accurately model the Al-O bond. The simulation would then numerically solve Newton's equations of motion for each atom, allowing for the observation of the system's evolution over time.

Key areas of investigation in MD simulations of 1-octacosanol, aluminum salt would include:

Coordination Geometry: Determining the preferred coordination number and geometry of the aluminum ion with the octacosanol (B124162) ligands. Aluminum (III) typically exhibits tetrahedral or octahedral coordination.

Ligand Conformation: Analyzing the conformational flexibility of the long C28 alkyl chain of octacosanol and how its dynamics are influenced by the coordination to the aluminum center.

Aggregation and Self-Assembly: Investigating the tendency of this compound molecules to form larger aggregates or micelles in solution, driven by both the polar interactions of the aluminum-alkoxide head group and the non-polar interactions of the long alkyl tails.

Solvent Effects: Studying the influence of different solvents on the structure and dynamics of the compound, particularly the arrangement of solvent molecules around the aluminum center and along the alkyl chain.

Due to the computational expense of simulating such a large molecule, multiscale modeling approaches could be employed. These methods combine different levels of theory, for instance, treating the chemically active aluminum coordination site with a high-level quantum mechanical method while the long alkyl chain is modeled with a more computationally efficient classical force field.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, can provide detailed insights into the electronic structure, bonding, and reactivity of this compound. These calculations solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, charge distribution, and bond properties.

For a molecule like this compound, quantum chemical calculations would likely focus on a model system, for example, an aluminum ion coordinated to one or more smaller alcohol molecules, to make the calculations computationally tractable. The choice of basis set, which describes the atomic orbitals, is crucial for obtaining accurate results. Basis sets like 6-31G* are commonly used for such systems. researchgate.net

Key parameters that can be derived from quantum chemical calculations include:

Optimized Geometry: Prediction of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity. The HOMO-LUMO gap can provide an indication of the chemical stability.

Charge Distribution: Analysis of the partial charges on each atom, which can reveal the polarity of bonds and the electrostatic potential of the molecule.

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be compared with experimental data to validate the calculated structure.

The table below presents a hypothetical set of calculated parameters for the Al-O bond in a model aluminum alkoxide system, based on values reported for similar compounds in the literature. researchgate.net

Parameter3-21GPM3
Al-O Bond Length (Å) 1.7901.888
O-Al-O Bond Angle (°) 121.3105.8

These calculations can also be used to explore the reaction mechanisms involving this compound, such as its hydrolysis or its interaction with other molecules. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing valuable information about the reaction kinetics.

Structure-Activity Relationship (SAR) Studies (based on non-human, non-clinical data)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its observed activity. For this compound, in a non-human, non-clinical context, SAR studies could explore how variations in its structure affect its physical or chemical properties, such as its catalytic activity or its performance as a surface-modifying agent.

Due to the lack of specific SAR studies on this compound, we can infer potential relationships based on studies of related compounds. For instance, studies on the dehydration of alcohols on metal oxides have shown a clear relationship between the structure of the alcohol and the dehydration barrier. rsc.org Similarly, the properties of metal oxide nanoparticles are influenced by descriptors such as conduction band energy and ionic index. nih.gov

For this compound, a hypothetical SAR study could investigate the following relationships:

Effect of Alkyl Chain Length: How does varying the length of the alkyl chain (e.g., from C18 to C32) affect properties such as solubility, melting point, and surface activity? It is generally expected that increasing the chain length would increase the hydrophobicity and the melting point.

Influence of the Metal Center: How would replacing aluminum with other metals (e.g., titanium, zirconium) in the corresponding long-chain alkoxide affect its catalytic or material properties?

Impact of Ligand Substitution: How would the introduction of functional groups into the octacosanol chain influence the compound's properties?

A quantitative structure-activity relationship (QSAR) model could be developed to predict the activity of new, unsynthesized analogs. This would involve:

Data Collection: Gathering a dataset of related aluminum alkoxides with known activities.

Descriptor Calculation: Calculating a set of molecular descriptors for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

The following table provides examples of molecular descriptors that could be used in a QSAR study of long-chain aluminum alkoxides.

Descriptor ClassExamples
Constitutional Molecular Weight, Number of Carbon Atoms
Topological Wiener Index, Balaban Index
Quantum Chemical HOMO Energy, LUMO Energy, Dipole Moment, Partial Charge on Al

Such SAR studies, even if theoretical at this stage for this compound, are invaluable for the rational design of new materials with tailored properties for various industrial applications.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Aluminum-Octacosanol Derivatives

The synthesis of aluminum alkoxides from long-chain alcohols like 1-octacosanol (B7804023) presents unique challenges due to the physical properties of the alcohol (a waxy solid) and the reactivity of the aluminum center. nih.gov Current research directions are moving beyond traditional methods to create more efficient, scalable, and pure derivatives.

The direct reaction of metallic aluminum with an alcohol is a common method for producing aluminum alkoxides. google.com This reaction, however, can be slow and often requires catalysts such as mercuric halides or elemental iodine to initiate. google.comguidechem.com For a solid alcohol like 1-octacosanol, reaction kinetics in a solvent-based system would be a critical area of study. An alternative approach involves alcoholysis or alcohol interchange, where a readily available aluminum alkoxide (e.g., aluminum isopropoxide) is reacted with the desired long-chain alcohol. iaea.org This equilibrium-driven process often requires the removal of the more volatile alcohol to drive the reaction to completion. iaea.org

Organoaluminum chemistry offers another versatile route. Trialkylaluminium compounds, for instance, react readily with alcohols to produce aluminum alkoxides and the corresponding alkane. wikipedia.org This method is highly effective but requires handling of pyrophoric organoaluminum reagents. A recent enzymatic approach has been used to synthesize a novel derivative, octacosanol (B124162) lipoate, demonstrating the potential for biocatalysis in modifying long-chain alcohols, which could be adapted for creating aluminum-containing derivatives under milder conditions. nih.govacs.org

Future synthetic strategies will likely focus on catalyst optimization for the direct synthesis method, development of continuous flow reactors to improve efficiency, and exploring mechanochemistry to facilitate the reaction of solid 1-octacosanol with aluminum precursors.

Synthetic Method Description Potential Advantages Potential Challenges
Direct Reaction Metallic aluminum reacts directly with 1-octacosanol, typically with a catalyst. google.comresearchgate.netPotentially cost-effective, using readily available aluminum.Slow reaction rate; requires catalysts; managing solid-phase reactants.
Alcoholysis Reaction of a short-chain aluminum alkoxide (e.g., aluminum isopropoxide) with 1-octacosanol. iaea.orgAvoids handling metallic aluminum directly; can use established alkoxide precursors.Equilibrium-limited; requires removal of byproduct alcohol.
Organoaluminum Route Reaction of a trialkylaluminium compound (e.g., triethylaluminium) with 1-octacosanol. wikipedia.orgHigh reactivity and yield.Requires handling of hazardous and pyrophoric reagents.
Catalytic Synthesis Use of composite catalysts (e.g., iodine, organic titanium salts) to facilitate the reaction between aluminum and alcohol. google.comImproved reaction rates and conditions.Catalyst removal and cost.

Exploration of Alternative Complexation or Formulation Approaches

The utility of aluminum-octacosanol derivatives is intrinsically linked to their formulation. Aluminum organic compounds, including alkoxides and acylates, are known to function as thickeners and rheology modifiers by forming covalent and coordinate linkages with other molecules in a formulation. speautomotive.com This principle is widely applied in aluminum complex greases, which are valued for their high-temperature stability and water resistance. mystiklubes.com

For 1-octacosanol, aluminum salt, research could explore its use as a gelling agent for non-aqueous systems, such as hydrocarbon oils or silicone fluids. The long, saturated C28 chain would impart significant van der Waals interactions, while the aluminum center could form a coordination network, leading to structured materials. speautomotive.com This is analogous to how aluminum stearates are used to thicken oils. komadadditive.com

Alternative complexation could involve the creation of hybrid materials. For example, reacting this compound with other ligands like carboxylates or beta-diketones could create mixed-ligand aluminum complexes with tailored solubility, thermal stability, and reactivity. Such complexes could serve as precursors for advanced materials or as functional additives in polymer formulations.

Formulation Approach Principle Potential Application Area
Rheology Modifier Formation of coordination polymers and networks via the aluminum center, creating viscosity. speautomotive.comLubricating greases, inks, coatings, polymer composites.
Gelling Agent Self-assembly driven by the long alkyl chain and coordination at the metal center.Gels for industrial oils, fuels, or specialty fluids.
Mixed-Ligand Complex Introduction of secondary ligands to the aluminum center to tune properties like solubility and reactivity.Sol-gel precursors, catalysts, functional additives.
Encapsulation Use as a shell material or stabilizer in microencapsulation processes for non-polar active ingredients.Controlled-release systems in industrial applications.

Applications in Advanced Materials Science and Engineering

Excluding biomedical applications, the unique structure of this compound suggests several uses in advanced materials.

Polymer Processing and Composites: Aluminum organic compounds are used to control the viscosity of resin pastes in the manufacturing of sheet molding compounds (SMC). speautomotive.com The long alkyl chain of an aluminum-octacosanol thickener could enhance compatibility with polyolefin matrices, while the aluminum center provides the crosslinking or associative thickening mechanism. This could lead to SMCs with improved processing stability and potentially altered mechanical properties. speautomotive.com

Precursors for Advanced Ceramics: Aluminum alkoxides are key precursors in the sol-gel synthesis of high-purity alumina (B75360) (Al₂O₃). guidechem.comresearchgate.net The hydrolysis of an aluminum-octacosanol precursor would yield aluminum hydroxide (B78521) and 1-octacosanol. The long-chain alcohol, acting as a capping agent or pore-forming template during calcination, could be used to create alumina with controlled porosity, surface area, and morphology. Such specialty aluminas are valuable as catalyst supports, abrasives, and in electronic substrates.

Catalysis: Organoaluminum compounds are widely used as co-catalysts in olefin polymerization, such as the Ziegler-Natta process. wikipedia.org While typically short-chain alkylaluminums are used, derivatives based on long-chain alkoxides could be investigated for their influence on catalyst solubility in non-polar media and their impact on the resulting polymer's molecular weight and tacticity.

Surface Modification: The compound could be used to modify the surfaces of inorganic fillers (e.g., silica, titania) used in polymer composites. The aluminum alkoxide end would react with surface hydroxyl groups on the filler, while the long octacosanol chain would project outward, creating a hydrophobic, non-polar interface that improves dispersion and compatibility with a polymer matrix.

Potential Application Underlying Principle Material/Process Impacted
Rheology Control in Composites Associative thickening and coordination chemistry. speautomotive.comSheet Molding Compound (SMC), Bulk Molding Compound (BMC).
Ceramic Precursor Sol-gel synthesis, with the long organic chain acting as a structural template. researchgate.netHigh-purity alumina with controlled porosity.
Polymerization Co-catalyst Modification of Ziegler-Natta or other organometallic catalyst systems. wikipedia.orgPolyolefins (e.g., polyethylene, polypropylene).
Hydrophobic Surface Treatment Covalent grafting onto inorganic surfaces via the aluminum alkoxide group.Fillers for composites, pigments for coatings.

Interdisciplinary Research with Environmental Science

The environmental fate and transport of this compound are undetermined, presenting a key area for interdisciplinary research. The compound's environmental behavior would likely be governed by its hydrolysis into 1-octacosanol and an aluminum species (e.g., aluminum hydroxide).

Fate of 1-Octacosanol: Long-chain fatty alcohols are naturally occurring substances. nih.gov Studies on fatty alcohols with chain lengths up to C18 show that they are generally biodegradable, with longer chains degrading more slowly. wikipedia.org Research would be needed to determine the biodegradation rate of 1-octacosanol (C28) in various environmental compartments like soil and sediment and to identify the microorganisms and pathways involved.

Fate of Aluminum: Aluminum is the most abundant metal in the Earth's crust. pickleandbee.ca However, the release of concentrated aluminum compounds from industrial or consumer product pathways is an area of environmental interest. pickleandbee.canih.gov The resulting aluminum hydroxide from hydrolysis would have low solubility in water at neutral pH. Its fate would involve partitioning to soil and sediments. Research would focus on its mobility under varying pH conditions and its potential bioavailability.

The key research question is how the initial compound partitions in the environment before hydrolysis and how the two hydrolysis products subsequently behave. Modeling studies, similar to those used for other emerging pollutants, could predict its distribution in air, water, and soil. researchgate.netitrcweb.org

Research Area Key Questions Relevant Scientific Discipline(s)
Hydrolysis Rate How quickly does the compound break down in water at different pH levels and temperatures?Environmental Chemistry, Analytical Chemistry.
Biodegradation What is the rate and pathway of 1-octacosanol biodegradation in soil and aquatic environments? wikipedia.orgEnvironmental Microbiology, Biochemistry.
Aluminum Speciation & Transport What is the mobility and bioavailability of the resulting aluminum species in soil and sediment? pickleandbee.caGeochemistry, Soil Science, Ecotoxicology.
Partitioning Behavior Does the intact molecule sorb to organic carbon or sediment before hydrolysis?Environmental Engineering, Physical Chemistry.

Development of High-Throughput Screening Methods for Interaction Analysis

To accelerate the discovery of applications for this compound, high-throughput screening (HTS) methods are essential for analyzing its interactions with other materials. These methods allow for the rapid evaluation of numerous formulations or conditions, significantly reducing development time.

One successful parallel is the development of an HTS platform to study the adsorption of antigens onto aluminum-containing vaccine adjuvants. nih.gov This system uses automated liquid handling to prepare many small-volume samples and quantify adsorption, providing highly reproducible data on interaction capacities. nih.gov A similar platform could be designed for materials science applications of this compound. For instance, an HTS rheology platform could screen its effectiveness as a thickener in hundreds of different solvent or polymer systems by measuring viscosity in microplates.

Computational screening offers another avenue. Molecular modeling and simulation can predict the binding energy of the compound to various surfaces or its interaction with polymer chains. youtube.com These in silico methods can screen vast chemical spaces to identify promising formulations or applications before undertaking more expensive and time-consuming laboratory experiments. For example, simulations could predict the adsorption thermodynamics on different mineral surfaces to guide its use as a surface modifier. youtube.com

HTS Method Parameter Measured Application Goal
Automated Rheology Viscosity, gel point.Screening for thickening/gelling efficiency in various liquids.
Spectroscopic Assays (e.g., Fluorescence, Turbidity) Adsorption, aggregation, or precipitation.Quantifying interaction with polymers, particles, or surfaces.
Combinatorial Material Synthesis Mechanical properties, thermal stability.Developing novel polymer composites with the compound as an additive.
Computational Screening Adsorption energy, conformational changes. youtube.comPredicting surface modification potential and compatibility with polymers.

Q & A

Basic Research Questions

Q. What established synthesis methods are available for 1-Octacosanol, aluminum salt, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of aluminum salts typically involves reacting the parent compound (e.g., carboxylic acids) with aluminum precursors. For instance, aluminum octoate (aluminum salt of octanoic acid) is synthesized via two routes: (i) reaction of aluminum sulfate with sodium 2-ethylhexanoate, or (ii) electrolysis of aluminum in the presence of 2-ethylhexanoic acid . For 1-Octacosanol derivatives, analogous methods may involve reacting aluminum hydroxide with 1-Octacosanol under controlled pH and temperature. Optimization of stoichiometry, solvent selection (e.g., aqueous vs. non-polar media), and reaction time is critical to maximize yield and purity. Post-synthesis purification via recrystallization or chromatography (e.g., silica gel) is recommended .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., Al-O bonds at ~500 cm⁻¹ and hydroxyl stretches for residual 1-Octacosanol).
  • NMR : Use ¹H/¹³C NMR to confirm alkyl chain integrity and absence of unreacted starting materials.
  • Elemental Analysis : Quantify aluminum content via ICP-MS or atomic absorption spectroscopy (AAS), with detection limits <1 ppm .
  • Chromatography : Employ UPLC-ELSD (Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection) for purity assessment, as validated for 1-Octacosanol in health products .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions. Test stability under controlled humidity (e.g., 40–80% RH) and temperature (25–100°C) in inert vs. oxidative atmospheres. Monitor for hazardous byproducts (e.g., CO, Al₂O₃) using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in synthesis protocols or impurities. Standardize characterization by:

  • Reproducing Synthesis : Adhere to documented methods (e.g., electrolysis vs. salt metathesis ).
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., XRD for crystallinity, dynamic light scattering for particle size).
  • Purity Assessment : Quantify residual solvents or unreacted aluminum using headspace GC or X-ray fluorescence (XRF) .

Q. What methodological considerations are critical when investigating the surfactant or catalytic properties of this compound in non-aqueous systems?

  • Methodological Answer :

  • Solvent Compatibility : Test solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to determine micelle formation thresholds.
  • Surface Tension Measurements : Use a tensiometer to evaluate critical micelle concentration (CMC).
  • Catalytic Activity : Assess aluminum’s Lewis acidity via probe reactions (e.g., ester hydrolysis) under inert conditions .

Q. What advanced spectroscopic methods are required to characterize the aluminum coordination environment in this compound complexes?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Determine Al oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral).
  • Solid-State NMR : Use ²⁷Al MAS-NMR to distinguish between different Al sites (e.g., AlO₄ vs. AlO₆).
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm aluminum bonding environment and detect surface contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.